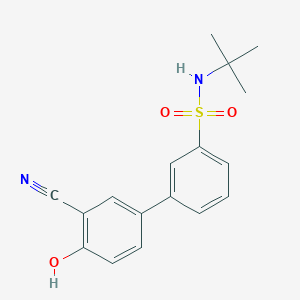![molecular formula C18H18N2O3S B6377396 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261984-83-1](/img/structure/B6377396.png)
2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% (2C5PPSP95) is a highly reactive organic compound that has a variety of applications in scientific research. It is a sulfonamide derivative of 4-piperidin-1-ylphenol and is used in the synthesis of many other compounds due to its reactivity. 2C5PPSP95 is also known as 2-cyano-5-sulfamoylphenol, 2-cyano-5-(4-sulfamoylphenyl)phenol, or 2-cyano-5-sulfamoyl-4-piperidinophenol.
Scientific Research Applications
2C5PPSP95 has a variety of applications in scientific research. It is a precursor to many other compounds and is used in the synthesis of drugs and pharmaceuticals. It is also used in the synthesis of fluorescent dyes, optical brighteners, and fluorescent proteins. In addition, it is used in the synthesis of polymers, catalysts, and other materials.
Mechanism of Action
2C5PPSP95 is highly reactive and is able to form covalent bonds with many other molecules. The sulfonamide group is able to form strong hydrogen bonds with other molecules and can act as a nucleophile in many reactions. The piperidine group is also able to form strong hydrogen bonds with other molecules and can act as a Lewis base.
Biochemical and Physiological Effects
2C5PPSP95 does not have any known biochemical or physiological effects in humans. It is used as a reagent in the synthesis of many other compounds, but it does not interact with any biological molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using 2C5PPSP95 in lab experiments is its high reactivity. This allows it to be used in the synthesis of many other compounds. It is also relatively inexpensive and easy to obtain. The main limitation of using 2C5PPSP95 is that it is highly volatile and can easily evaporate or decompose at high temperatures.
Future Directions
Some potential future directions for 2C5PPSP95 include its use in the synthesis of new drugs and pharmaceuticals, fluorescent proteins, catalysts, and polymers. It could also be used to develop new materials with unique properties, such as optical brighteners or fluorescent dyes. Additionally, further research could be done to explore the potential applications of 2C5PPSP95 in biotechnology and nanotechnology.
Synthesis Methods
2C5PPSP95 can be synthesized from 4-piperidin-1-ylphenol and sulfur trioxide by a sulfonation reaction. The reaction is carried out in a solvent such as dimethyl sulfoxide or dimethylformamide and is catalyzed by a tertiary amine such as triethylamine. The reaction is typically conducted at a temperature of around 100°C for several hours. The resulting product is a 95% pure 2C5PPSP95.
properties
IUPAC Name |
2-hydroxy-4-(4-piperidin-1-ylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-13-16-5-4-15(12-18(16)21)14-6-8-17(9-7-14)24(22,23)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPYLYLPKWRHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685019 |
Source


|
| Record name | 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol | |
CAS RN |
1261984-83-1 |
Source


|
| Record name | 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)
![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)



![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)


![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)